molecular formula C10H9NO2 B3259029 8-Hydroxy-6-methylquinolin-2(1H)-one CAS No. 312753-44-9

8-Hydroxy-6-methylquinolin-2(1H)-one

Cat. No. B3259029
CAS RN: 312753-44-9
M. Wt: 175.18 g/mol
InChI Key: GIUGLIISNBOAIB-UHFFFAOYSA-N
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Description

8-Hydroxy-6-methylquinolin-2(1H)-one, also known as 8-hydroxyquinoline (8HQ), is a heterocyclic organic compound that has been extensively studied for its diverse range of biochemical and physiological effects. It belongs to the class of quinoline derivatives and has a wide range of applications in the field of chemistry, biology, and medicine.

Mechanism of Action

The mechanism of action of 8HQ is complex and varies depending on the specific application. As a chelating agent, it forms stable complexes with metal ions, preventing their interaction with biological molecules. As a fluorescent probe, it binds to biological molecules and emits light upon excitation. As a ligand, it forms coordination compounds with metal ions, altering their reactivity and properties.
Biochemical and Physiological Effects:
8HQ has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as carbonic anhydrase and acetylcholinesterase. It has also been shown to have antimicrobial and antifungal properties, inhibiting the growth of bacteria and fungi. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, protecting cells from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

8HQ has several advantages for use in lab experiments. It is readily available, stable, and has a high affinity for metal ions. It is also relatively inexpensive compared to other chelating agents. However, it has some limitations, including its potential toxicity and the need for careful handling due to its ability to form stable complexes with metal ions.

Future Directions

There are several potential future directions for research on 8HQ. These include the development of new synthetic methods for 8HQ and its derivatives, the study of its potential applications in the treatment of cancer, Alzheimer's disease, and bacterial infections, and the development of new coordination compounds and materials based on 8HQ. Additionally, further research is needed to better understand the mechanism of action of 8HQ and its potential toxicity in biological systems.

Scientific Research Applications

8HQ has been extensively studied for its diverse range of applications in scientific research. It has been used as a chelating agent for metal ions, a fluorescent probe for biological imaging, and a ligand for the synthesis of coordination compounds. It has also been studied for its potential applications in the treatment of cancer, Alzheimer's disease, and bacterial infections.

properties

IUPAC Name

8-hydroxy-6-methyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-4-7-2-3-9(13)11-10(7)8(12)5-6/h2-5,12H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUGLIISNBOAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)NC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxy-6-methylquinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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